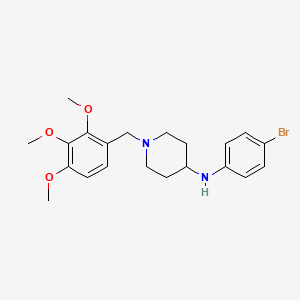![molecular formula C26H26FN3O5S B12491449 2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide](/img/structure/B12491449.png)
2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a methoxyphenyl group, a fluorobenzenesulfonamido group, and a pyrrolidine-1-carbonyl group. These functional groups contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxyaniline with appropriate reagents to introduce the methoxyphenyl group.
Introduction of the Fluorobenzenesulfonamido Group: The intermediate is then reacted with a fluorobenzenesulfonyl chloride derivative under controlled conditions to form the fluorobenzenesulfonamido group.
Coupling with Pyrrolidine-1-carbonyl Intermediate: The final step involves coupling the intermediate with a pyrrolidine-1-carbonyl derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-methoxyphenyl)-4-fluorobenzenesulfonamide: Shares similar functional groups but lacks the pyrrolidine-1-carbonyl moiety.
N-(4-methoxyphenyl)-4-fluorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
N-(2-pyrrolidinylcarbonyl)phenylacetamide: Contains the pyrrolidine-1-carbonyl group but lacks the fluorobenzenesulfonamido moiety.
Uniqueness
2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific and industrial applications.
Propiedades
Fórmula molecular |
C26H26FN3O5S |
|---|---|
Peso molecular |
511.6 g/mol |
Nombre IUPAC |
2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C26H26FN3O5S/c1-35-21-12-10-20(11-13-21)30(36(33,34)22-14-8-19(27)9-15-22)18-25(31)28-24-7-3-2-6-23(24)26(32)29-16-4-5-17-29/h2-3,6-15H,4-5,16-18H2,1H3,(H,28,31) |
Clave InChI |
UIOOAZKGUXHPHW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)N3CCCC3)S(=O)(=O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-tert-butyl-9H-imidazo[1,2-a]benzimidazol-9-yl)-N,N-dimethylethanamine](/img/structure/B12491370.png)
![1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione](/img/structure/B12491372.png)
![5-(3-ethoxyphenyl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12491373.png)
![3-(2-methoxyethyl)-5-methyl-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12491381.png)

![5-Chloro-2-[4-(morpholine-4-carbonyl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B12491388.png)
![Methyl 3-{[(4-bromophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12491390.png)

![(5Z)-3-Benzyl-2-sulfanylidene-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)imidazolidin-4-one](/img/structure/B12491400.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B12491416.png)
methanone](/img/structure/B12491418.png)
![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B12491421.png)
![Methyl 2-(morpholin-4-yl)-5-[(naphthalen-1-ylmethyl)amino]benzoate](/img/structure/B12491429.png)
![4,7,7-Trimethylbicyclo[2.2.1]hept-2-yl {[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetate](/img/structure/B12491431.png)
